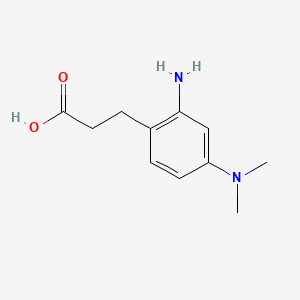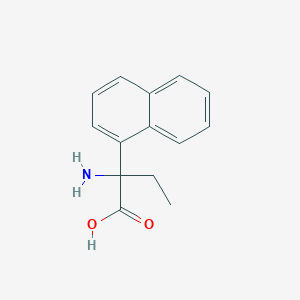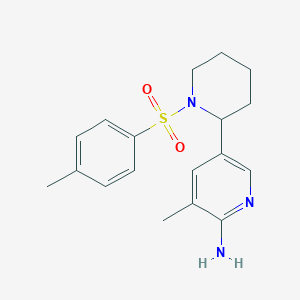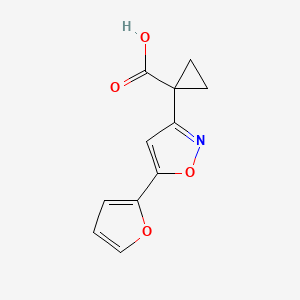
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate is a chemical compound with the molecular formula C7H10KNO3 and a molecular weight of 195.26 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a potassium ion and an aminoacetate group.
Méthodes De Préparation
The synthesis of Potassium;2-(4-oxopent-2-en-2-ylamino)acetate involves several steps. One common synthetic route includes the reaction of 4-oxopent-2-en-2-ylamine with potassium hydroxide in an aqueous medium. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles.
Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of Potassium;2-(4-oxopent-2-en-2-ylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate can be compared with other similar compounds, such as:
Potassium;2-(4-oxopent-2-en-2-ylamino)propanoate: This compound has a similar structure but with a propanoate group instead of an acetate group.
Sodium;2-(4-oxopent-2-en-2-ylamino)acetate: Similar to the potassium compound but with a sodium ion.
Potassium;2-(4-oxopent-2-en-2-ylamino)butanoate: This compound has a butanoate group instead of an acetate group.
The uniqueness of this compound lies in its specific structure and the presence of the potassium ion, which can influence its reactivity and biological activity .
Propriétés
Formule moléculaire |
C7H10KNO3 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
potassium;2-(4-oxopent-2-en-2-ylamino)acetate |
InChI |
InChI=1S/C7H11NO3.K/c1-5(3-6(2)9)8-4-7(10)11;/h3,8H,4H2,1-2H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
TYBXZQSCSNARCE-UHFFFAOYSA-M |
SMILES canonique |
CC(=CC(=O)C)NCC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)



![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)
![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)

